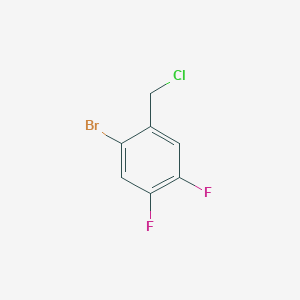
2-Bromo-4,5-difluorobenzyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,5-difluorobenzyl chloride is an organic compound with the molecular formula C7H4BrClF2. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and fluorine atoms in the benzene ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-difluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 2-(chloromethyl)-4,5-difluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 2-Bromo-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of less halogenated benzene derivatives.
科学研究应用
2-Bromo-4,5-difluorobenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-Bromo-4,5-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The compound can form intermediates that participate in various organic reactions, leading to the formation of new chemical bonds and products.
相似化合物的比较
1-Bromo-2-chlorobenzene: Similar structure but lacks the fluorine atoms.
2-Bromo-1-chlorobenzene: Positional isomer with different reactivity.
1-Bromo-4-chlorobenzene: Another positional isomer with distinct properties.
Uniqueness: 2-Bromo-4,5-difluorobenzyl chloride is unique due to the presence of both bromine and chlorine atoms along with two fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H4BrClF2 |
|---|---|
分子量 |
241.46 g/mol |
IUPAC 名称 |
1-bromo-2-(chloromethyl)-4,5-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,3H2 |
InChI 键 |
NPLMBLRVDGENDG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)Br)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













